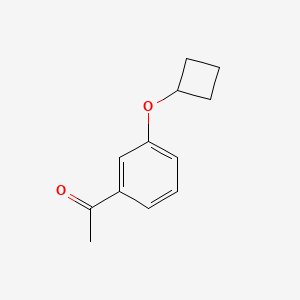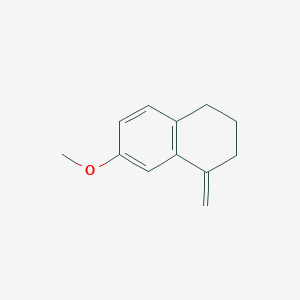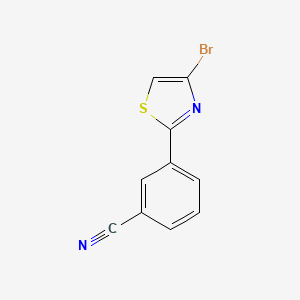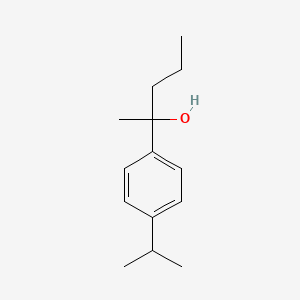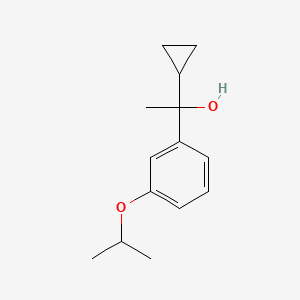
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol is a chemical compound with the molecular formula C14H20O2. It is characterized by a cyclopropyl group attached to a benzene ring substituted with an isopropoxy group and an ethan-1-ol moiety
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized through a Grignard reaction, where phenyl magnesium bromide reacts with cyclopropyl magnesium bromide followed by the addition of isopropyl alcohol under controlled conditions.
Reduction of Ketones: Another method involves the reduction of the corresponding ketone using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions with rigorous control of temperature and pressure to ensure high yield and purity. Continuous flow reactors are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol undergoes various types of chemical reactions:
Oxidation: Oxidation reactions can convert the compound into corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to produce alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by reagents like bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, heat
Reduction: NaBH4, methanol, room temperature
Substitution: Br2, FeBr3, room temperature
Major Products Formed:
Oxidation: Cyclopropyl-1-(3-isopropoxyphenyl)ethanone, Cyclopropyl-1-(3-isopropoxyphenyl)carboxylic acid
Reduction: Cyclopropyl-1-(3-isopropoxyphenyl)ethanol (same compound)
Substitution: Brominated derivatives of Cyclopropyl-1-(3-isopropoxyphenyl)ethanol
Applications De Recherche Scientifique
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to understand the effects of cyclopropyl groups on biological systems.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.
Mécanisme D'action
The mechanism by which 1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound towards these targets, leading to its biological activity.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:
1-Cyclopropyl-1-(4-methoxyphenyl)ethanol
1-Cyclopropyl-1-(2-methoxyphenyl)ethanol
1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol
These compounds differ in the nature of the substituent on the benzene ring, leading to variations in their chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-cyclopropyl-1-(3-propan-2-yloxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-13-6-4-5-12(9-13)14(3,15)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZIDOLZBDSUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
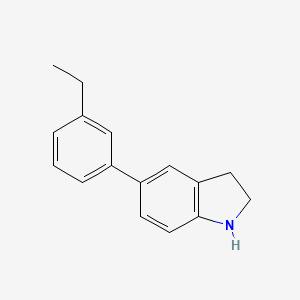
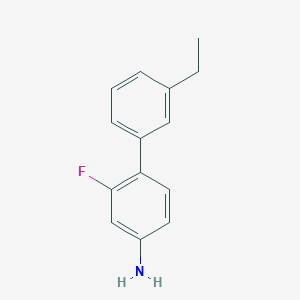
![(3'-Ethyl-3-fluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7937564.png)
![N-[(2-Bromo-4-chlorophenyl)methyl]-3-methylaniline](/img/structure/B7937571.png)
amine](/img/structure/B7937581.png)
![[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B7937586.png)
amine](/img/structure/B7937593.png)

![methyl 3-methyl-2-[(morpholine-4-carbonyl)amino]butanoate](/img/structure/B7937612.png)
acetate](/img/structure/B7937615.png)
